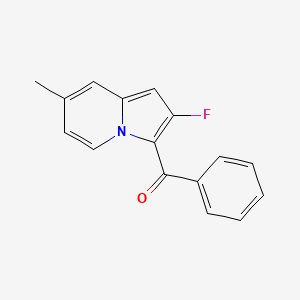
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of indolizine derivatives. Indolizine compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a fluorine atom and a methyl group on the indolizine ring, along with a phenyl group attached to the methanone moiety, imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the cyclocondensation reaction, where starting materials such as 2-fluoro-3-nitrobenzoyl chloride and 7-methylindolizine are reacted in the presence of a base like DIPEA (N,N-diisopropylethylamine) to form the desired product . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as zinc and ammonium formate can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone and exhibit diverse biological activities.
Fluorinated Aromatics: Compounds such as 2-fluoro-3-nitrophenyl derivatives have similar fluorine substitution patterns and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of both a fluorine atom and a methyl group on the indolizine ring, along with a phenyl group attached to the methanone moiety, imparts distinct chemical and physical properties that differentiate it from other similar compounds
Propiedades
Número CAS |
648418-45-5 |
|---|---|
Fórmula molecular |
C16H12FNO |
Peso molecular |
253.27 g/mol |
Nombre IUPAC |
(2-fluoro-7-methylindolizin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12FNO/c1-11-7-8-18-13(9-11)10-14(17)15(18)16(19)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
LZZSURSYSLSOGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N2C=C1)C(=O)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)

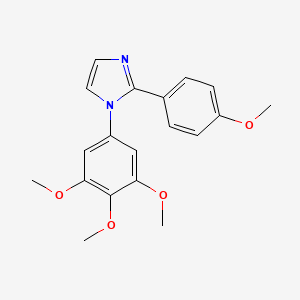
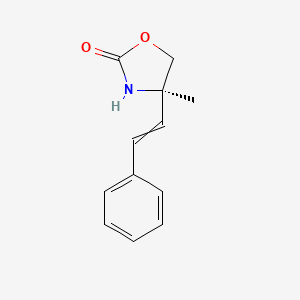
propanedinitrile](/img/structure/B12603344.png)

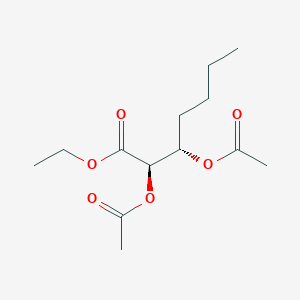
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

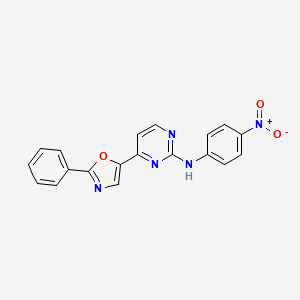
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
